molecular formula C11H12F3NO2 B15229337 tert-Butyl 6-(trifluoromethyl)picolinate

tert-Butyl 6-(trifluoromethyl)picolinate

Cat. No.: B15229337
M. Wt: 247.21 g/mol
InChI Key: YEDYEHKQDHGTJJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxylic acid group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(trifluoromethyl)picolinate typically involves the esterification of 6-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-(trifluoromethyl)picolinate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide or tert-butyl alcohol.

    Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: tert-Butyl hydroperoxide, tert-butyl alcohol.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving picolinic acid derivatives.

Medicine: The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(trifluoromethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity by increasing the lipophilicity and electronic effects of the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.

Comparison with Similar Compounds

    tert-Butyl 6-methylpicolinate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-Butyl 6-chloropicolinate: Contains a chlorine atom at the 6-position instead of a trifluoromethyl group.

    tert-Butyl 6-fluoropicolinate: Features a fluorine atom at the 6-position.

Uniqueness: tert-Butyl 6-(trifluoromethyl)picolinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H12F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15-7)11(12,13)14/h4-6H,1-3H3

InChI Key

YEDYEHKQDHGTJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)C(F)(F)F

Origin of Product

United States

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